molecular formula C14H9ClO B12847026 Isobenzofuran,6-chloro-1-phenyl-

Isobenzofuran,6-chloro-1-phenyl-

Cat. No.: B12847026
M. Wt: 228.67 g/mol
InChI Key: VSHCEGXJJIQXQI-UHFFFAOYSA-N
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Description

Isobenzofuran, 6-chloro-1-phenyl- is a chemical compound with the molecular formula C14H9ClO It is a derivative of isobenzofuran, characterized by the presence of a chlorine atom at the 6th position and a phenyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isobenzofuran, 6-chloro-1-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-(2-chlorophenyl)benzaldehyde in the presence of a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 100-150°C.

Industrial Production Methods: Industrial production of isobenzofuran, 6-chloro-1-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Isobenzofuran, 6-chloro-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Isobenzofuran, 6-chloro-1-phenyl- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of isobenzofuran, 6-chloro-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Isobenzofuran: The parent compound without the chlorine and phenyl substitutions.

    6-chloroisobenzofuran: A derivative with only the chlorine substitution.

    1-phenylisobenzofuran: A derivative with only the phenyl substitution.

Comparison: Isobenzofuran, 6-chloro-1-phenyl- is unique due to the combined presence of both chlorine and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions. The phenyl group can increase the compound’s hydrophobicity, potentially affecting its interaction with biological targets.

This detailed article provides a comprehensive overview of isobenzofuran, 6-chloro-1-phenyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H9ClO

Molecular Weight

228.67 g/mol

IUPAC Name

6-chloro-1-phenyl-2-benzofuran

InChI

InChI=1S/C14H9ClO/c15-12-7-6-11-9-16-14(13(11)8-12)10-4-2-1-3-5-10/h1-9H

InChI Key

VSHCEGXJJIQXQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=CO2)Cl

Origin of Product

United States

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